6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound is a benzothiazine derivative featuring a 3,4-difluorophenyl substituent at the 4-position, a piperidine-1-carbonyl group at the 2-position, and a chlorine atom at the 6-position. The 1,1-dione sulfone group enhances metabolic stability, while the difluorophenyl substituent may improve lipophilicity and binding affinity .
Properties
IUPAC Name |
[6-chloro-4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N2O3S/c21-13-4-7-18-17(10-13)25(14-5-6-15(22)16(23)11-14)12-19(29(18,27)28)20(26)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNDMPVDCCVOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15ClF2N2O2S
- Molecular Weight : 368.82 g/mol
Biological Activity Overview
Benzothiazine derivatives are known for their broad spectrum of biological activities. The specific compound under discussion exhibits several notable pharmacological properties:
- Anticancer Activity : Studies have indicated that benzothiazines can inhibit various cancer cell lines. The structural features of 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine suggest potential interactions with cancer-related targets.
- Anti-inflammatory Effects : Compounds containing a benzothiazine core have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against certain bacterial strains.
The mechanism of action for benzothiazine derivatives generally involves interaction with specific molecular targets such as:
- Enzymes : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptors : Potential binding to various receptors could modulate signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Related Compounds
To better understand the biological activity of 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine, a comparison with similar compounds is insightful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Anti-inflammatory |
| Compound C | Structure C | Antimicrobial |
Case Study 1: Anticancer Activity
A study published in PubMed explored the effects of various benzothiazine derivatives on cancer cell lines. The results demonstrated that compounds similar to 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Anti-inflammatory Effects
Research highlighted in Beilstein Journal indicated that benzothiazines could reduce levels of inflammatory markers in animal models. The study showed that treatment with similar compounds led to decreased expression of TNF-alpha and IL-6 in a dose-dependent manner.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to three analogs (Table 1), with differences in substituents impacting physicochemical and functional properties.
Table 1: Structural and Predicted Physicochemical Properties of Analogs
*LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Target Compound vs. 4-Ethylphenyl Analog : The 3,4-difluorophenyl group in the target compound reduces LogP (3.2 vs. 3.8) compared to the 4-ethylphenyl analog, suggesting improved aqueous solubility. Fluorine’s electronegativity may enhance dipole interactions in target binding.
Target Compound vs. Sulfanyl-Substituted Analog :
- Replacement of the piperidine-1-carbonyl group with a sulfanyl moiety decreases molecular weight (396.83 vs. 465.88) and LogP (2.5 vs. 3.2), indicating distinct pharmacokinetic profiles. The sulfanyl group may confer redox activity or metal-binding capacity.
Crystallographic and Conformational Comparisons
Structural analyses using SHELX and WinGX/ORTEP reveal:
- Target Compound : The 3,4-difluorophenyl group adopts a planar conformation, with fluorine atoms participating in weak C–H···F interactions in the crystal lattice, stabilizing the structure .
- 4-Ethylphenyl Analog : The ethyl group introduces torsional flexibility, leading to varied crystal packing modes and lower melting points compared to the rigid difluorophenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
